molecular formula C19H24N2O2 B247944 3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide

3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide

Cat. No. B247944
M. Wt: 312.4 g/mol
InChI Key: XLCBYOXUAJDKQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide, also known as BEA-222, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of 3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide is not yet fully understood. However, it has been suggested that it may act as a positive allosteric modulator of the GABA-A receptor. This receptor is known to play a role in the regulation of anxiety and depression, as well as pain perception.
Biochemical and Physiological Effects:
3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide has been found to have a range of biochemical and physiological effects in animal models. These include increased GABAergic transmission, increased serotonin levels, and decreased levels of glutamate and norepinephrine. Additionally, it has been found to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide in lab experiments is its specificity for the GABA-A receptor. This allows for targeted research into the role of this receptor in various neurological disorders. However, one limitation is that 3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide has not yet been extensively studied in humans, and its safety and efficacy as a therapeutic agent have not been established.

Future Directions

There are several potential future directions for research on 3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide. These include further investigation into its mechanism of action, as well as its potential as a therapeutic agent for neurological disorders such as anxiety, depression, and neuropathic pain. Additionally, research could focus on developing new analogs of 3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide that may have improved efficacy and safety profiles. Overall, 3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide shows promise as a research tool and potential therapeutic agent, and further investigation is warranted.

Synthesis Methods

3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of 4-methoxybenzylamine with ethyl 4-chlorobutyrate, followed by reduction with lithium aluminum hydride, and finally, reaction with benzyl bromide. This method has been reported in the literature and has been successfully used to produce 3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide in high yield and purity.

Scientific Research Applications

3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide has been found to have potential applications in the field of neuroscience research. Specifically, it has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, it has been found to have potential as a treatment for neuropathic pain and as an analgesic. These findings suggest that 3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide may have potential as a therapeutic agent for a range of neurological disorders.

properties

Product Name

3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

3-[benzyl(ethyl)amino]-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C19H24N2O2/c1-3-21(15-16-7-5-4-6-8-16)14-13-19(22)20-17-9-11-18(23-2)12-10-17/h4-12H,3,13-15H2,1-2H3,(H,20,22)

InChI Key

XLCBYOXUAJDKQE-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)OC)CC2=CC=CC=C2

Canonical SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)OC)CC2=CC=CC=C2

Origin of Product

United States

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